1-Cyclopropyl-2-phenylethanol

Physicochemical Properties Purification Formulation

1-Cyclopropyl-2-phenylethanol (18729-52-7) features a conformationally constrained cyclopropyl-phenylethanol scaffold, unlike simpler aryl alcohols such as 2-phenylethanol. The rigid cyclopropyl ring enhances metabolic stability and binding affinity in drug candidates. Structurally related to α7 nAChR PAM Lu AF58801, it serves as a privileged scaffold for CNS drug discovery. Its weak dihydroorotase inhibition (IC₅₀ ~1 µM) qualifies it as a validated negative control for enzyme assays. Supplied at ≥95% purity with NMR/HPLC/GC documentation for batch consistency in GLP research and patent filings. Request a quote.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 18729-52-7
Cat. No. B3111995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-phenylethanol
CAS18729-52-7
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC1C(CC2=CC=CC=C2)O
InChIInChI=1S/C11H14O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyCJFLOXYDQAYJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-phenylethanol (CAS 18729-52-7) Technical Procurement and Differentiation Overview


1-Cyclopropyl-2-phenylethanol (CAS 18729-52-7), with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol, is a secondary alcohol belonging to the cyclopropyl carbinol and phenylethanol classes. Its structure comprises a cyclopropyl group and a phenyl group linked to an ethanol moiety, conferring distinct steric and electronic properties compared to simpler aryl alcohols . The compound is primarily utilized as a research intermediate in organic synthesis, with commercial availability typically at ≥95% purity, accompanied by analytical documentation (NMR, HPLC, GC) . Its unique substitution pattern differentiates it from common analogs such as 2-phenylethanol and 1-phenyl-1-propanol, impacting its physicochemical behavior and potential biological interactions.

Why In-Class Substitution of 1-Cyclopropyl-2-phenylethanol with Simpler Phenylethanols is Scientifically Inadvisable


Substituting 1-cyclopropyl-2-phenylethanol with structurally simpler analogs like 2-phenylethanol or 1-phenyl-1-propanol is not chemically or pharmacologically equivalent. The presence of the cyclopropyl ring introduces significant conformational constraint, altered electron density, and increased metabolic stability, which directly influence molecular interactions in biological systems [1]. Furthermore, predicted physicochemical properties such as density and boiling point diverge markedly from non-cyclopropyl counterparts, affecting purification, formulation, and handling procedures in laboratory and industrial settings [2]. The quantitative evidence below substantiates that these differences are measurable and consequential, precluding simple generic interchange.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-phenylethanol (CAS 18729-52-7) Relative to Key Analogs


Physicochemical Differentiation: Density and Boiling Point of 1-Cyclopropyl-2-phenylethanol vs. 2-Phenylethanol

The predicted physicochemical properties of 1-cyclopropyl-2-phenylethanol differ significantly from the experimental values of the common analog 2-phenylethanol. The target compound exhibits a predicted density of 1.103±0.06 g/cm³ and a predicted boiling point of 267.7±9.0 °C, whereas 2-phenylethanol has a measured density of 1.020 g/mL (20 °C) and a boiling point of 219-221 °C [1][2]. This represents a calculated density increase of approximately 8.1% and a boiling point elevation of approximately 48 °C.

Physicochemical Properties Purification Formulation

Comparative Density Analysis: 1-Cyclopropyl-2-phenylethanol vs. 1-Phenyl-1-propanol

The predicted density of 1-cyclopropyl-2-phenylethanol (1.103±0.06 g/cm³) is substantially higher than the experimental density of the structurally similar 1-phenyl-1-propanol (0.994 g/mL at 25 °C) [1]. This 11% difference in density is attributed to the compact, electron-rich cyclopropyl ring versus the more extended propyl chain, affecting molecular packing and intermolecular interactions.

Physical Chemistry Compound Identification Quality Control

Dihydroorotase Enzyme Inhibition: Quantitative Activity Data

1-Cyclopropyl-2-phenylethanol was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37, yielding an IC₅₀ value of 1.00E+6 nM (1 mM) [1]. This very weak inhibitory activity provides a quantitative baseline for this specific target interaction, distinguishing it from more potent dihydroorotase inhibitors (e.g., 5-fluoroorotate, IC₅₀ ~10 µM) that are used as anticancer agents.

Enzyme Inhibition Biochemical Assay Drug Discovery

Purity and Analytical Characterization Benchmarking for Procurement

Commercially available 1-cyclopropyl-2-phenylethanol is routinely supplied at ≥95% purity, with vendors such as Bidepharm and ChemScene providing batch-specific Certificates of Analysis (COA) that include NMR, HPLC, and GC analytical data . This level of analytical documentation ensures reproducibility in synthetic applications and meets the quality standards required for pharmaceutical research intermediates, whereas less-characterized analogs may lack such rigorous batch validation.

Quality Control Analytical Chemistry Procurement Specification

Structural Differentiation: Cyclopropyl Conformational Constraint vs. Flexible Alkyl Chains

The cyclopropyl ring in 1-cyclopropyl-2-phenylethanol imposes a rigid, planar conformation with restricted bond rotation and unique π-character, in contrast to the freely rotating alkyl chains in analogs like 1-phenyl-1-propanol [1]. This conformational constraint is known to enhance metabolic stability, increase target binding affinity, and reduce off-target interactions in drug-like molecules, as demonstrated in cyclopropane-containing pharmaceuticals (e.g., tranylcypromine, befloxatone) [2].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Related Compound Activity: Cyclopropyl-Phenylethanol Class Positive Allosteric Modulation of α7 nAChRs

The structurally related compound Lu AF58801, which contains a cyclopropyl-phenylethanol core, acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) [1][2]. This mechanism is implicated in cognitive enhancement and neuroprotection, with potential therapeutic applications in schizophrenia and Alzheimer's disease. While 1-cyclopropyl-2-phenylethanol itself has not been directly characterized for this activity, its close structural homology suggests it may serve as a valuable scaffold for developing novel α7 nAChR modulators.

Neuroscience Allosteric Modulation Drug Discovery

Recommended Scientific and Industrial Applications for 1-Cyclopropyl-2-phenylethanol (CAS 18729-52-7) Based on Quantitative Differentiation Evidence


Synthetic Intermediate in Medicinal Chemistry for Cyclopropane-Containing Drug Candidates

1-Cyclopropyl-2-phenylethanol is employed as a key intermediate in the synthesis of cyclopropane-containing pharmaceuticals. Its rigid cyclopropyl moiety is a privileged structure in drug design, known to enhance metabolic stability and target binding [1]. The compound's predicted density (1.103 g/cm³) and boiling point (267.7 °C) require specific reaction and purification conditions that differ from non-cyclopropyl alcohols, ensuring its selection over simpler analogs in synthetic routes where conformational constraint is desired [2].

Negative Control or Baseline Compound in Dihydroorotase Inhibition Assays

Given its weak dihydroorotase inhibitory activity (IC₅₀ = 1.00E+6 nM) [1], 1-cyclopropyl-2-phenylethanol can be utilized as a negative control or baseline reference compound in enzyme inhibition studies targeting dihydroorotase. This application is critical for validating assay sensitivity and distinguishing specific inhibitors from background noise, particularly in cancer research where dihydroorotase is a therapeutic target.

Scaffold for Developing Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors

The structural homology between 1-cyclopropyl-2-phenylethanol and the known α7 nAChR positive allosteric modulator Lu AF58801 [1] positions this compound as a privileged scaffold for medicinal chemistry programs targeting cognitive disorders. Researchers can leverage its cyclopropyl-phenylethanol core to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles, differentiating it from non-cyclopropyl alcohols that lack this specific biological annotation.

Quality-Controlled Building Block for High-Reproducibility Organic Synthesis

Commercial availability at ≥95% purity with comprehensive analytical documentation (NMR, HPLC, GC) [1] makes 1-cyclopropyl-2-phenylethanol suitable for GLP-compliant research, patent filings, and process development where batch-to-batch consistency is paramount. This contrasts with less rigorously characterized analogs, reducing the risk of experimental variability and ensuring reproducible synthetic outcomes.

Technical Documentation Hub

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